

# Technical Guide: 4-(Aminomethyl)hexan-3-ol – Structural Analysis and Synthetic Utility

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-(Aminomethyl)hexan-3-ol

Cat. No.: B12105022

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## Executive Summary

**4-(Aminomethyl)hexan-3-ol** (CAS: 1472749-39-5) is a chiral

-amino alcohol characterized by a 1,3-relationship between the hydroxyl and primary amine functional groups. Structurally, it represents a reduced bioisostere of

-amino acids (such as GABA analogs), making it a critical fragment in Fragment-Based Drug Discovery (FBDD) and a versatile building block for diversity-oriented synthesis.

This molecule is distinguished by its two contiguous stereocenters (C3 and C4), offering four potential stereoisomers. Its synthesis and resolution are often used as benchmarks for asymmetric catalytic methodologies, particularly in the reduction of Mannich bases (

-aminoketones).

## Chemical Structure & Stereochemistry

### Molecular Identity

- IUPAC Name: **4-(Aminomethyl)hexan-3-ol**<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

- Molecular Formula:

[2][3]

- Molecular Weight: 131.22 g/mol [2][3]

- Core Motif:

-Amino Alcohol (1,3-amino alcohol)[4]

## Structural Analysis

The molecule consists of a hexane backbone functionalized at the C3 and C4 positions.

- C3 Position: Secondary alcohol (-OH). This center confers hydrogen-bond donating and accepting capability.
- C4 Position: Branched with an aminomethyl group ( ).[1] This creates a chiral center at C4.
- Stereocomplexity: The presence of stereocenters at C3 and C4 generates two diastereomeric pairs: the syn-isomer and the anti-isomer.

Stereochemical Significance: In drug design, the relative configuration (syn vs anti) of

-amino alcohols dictates the spatial orientation of the H-bond donor (OH) and the cationic center (

), which is critical for binding affinity to targets such as the

subunit of voltage-gated calcium channels (the target of gabapentinoids).

## Physicochemical Properties (Predicted)

Property	Value	Implication
LogP (Octanol/Water)	-0.8 - 1.2	Moderate lipophilicity; likely CNS penetrant.
pKa (Amine)	-9.5 - 10.5	Predominantly protonated at physiological pH.
pKa (Alcohol)	~16	Neutral under physiological conditions.
Polar Surface Area (PSA)	~46 Å <sup>2</sup>	Favorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors	2 (OH, NH <sub>2</sub> )	Critical for receptor interaction.

## Synthetic Pathways[4][5]

The synthesis of **4-(Aminomethyl)hexan-3-ol** is classically achieved through the Mannich-Reduction Sequence, a robust pathway that allows for diastereoselective control.

### Primary Route: Mannich Reaction & Asymmetric Reduction

This route constructs the carbon skeleton via a Mannich reaction on 3-hexanone, followed by the reduction of the resulting

-aminoketone.

#### Step 1: Mannich Reaction

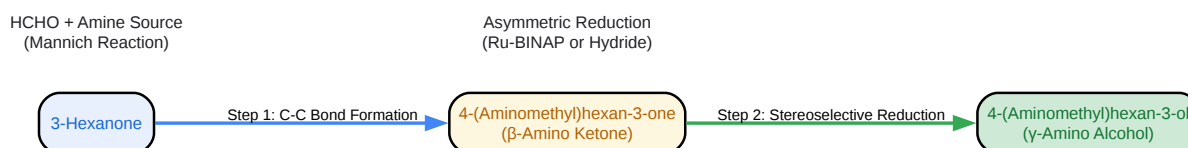
- Precursors: 3-Hexanone, Formaldehyde ( ), and a secondary amine source (or ammonia equivalent).
- Mechanism: Enolization of 3-hexanone occurs preferentially at C4 (the internal methylene) or C2. Regioselectivity is controlled to favor C4 alkylation to yield the branched isomer.
- Intermediate: 4-(Aminomethyl)hexan-3-one (often isolated as a salt or protected form).

## Step 2: Diastereoselective Reduction

- Objective: Reduce the ketone (C=O) to the alcohol (C-OH) while setting the relative stereochemistry (C3 vs C4).
- Reagents:
  - For Syn-Selectivity: Dynamic Kinetic Resolution (DKR) using Ruthenium-BINAP catalysts.
  - For Anti-Selectivity: Reduction with bulky hydrides (e.g.,

or

in specific solvents) often favors the anti product via the Felkin-Anh transition state.



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Figure 1: The Mannich-Reduction synthetic pathway for generating **4-(Aminomethyl)hexan-3-ol**.

## Analytical Characterization

To validate the identity and purity of **4-(Aminomethyl)hexan-3-ol**, the following spectroscopic signatures are expected.

### Nuclear Magnetic Resonance (NMR)

- NMR (DMSO-  
or  
):
  - 3.5–3.8 ppm (m, 1H): The methine proton at C3 (CH-OH).

- 2.6–2.9 ppm (m, 2H): The methylene protons of the aminomethyl group (-CH<sub>2</sub>-N).
- 1.4–1.6 ppm (m, 1H): The methine proton at C4 (chiral center).
- 0.8–0.9 ppm (t, 6H): Methyl groups of the ethyl chains.
- NMR:
  - Distinct signals for the carbinol carbon (C3, ~70-75 ppm) and the aminomethyl carbon (~45 ppm).

## Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion:  
  
m/z.
- Fragmentation: Loss of water ( ) and loss of ammonia are common fragmentation pathways for amino alcohols.

## Pharmacological & Research Applications

### GABA Analog Bioisostere

**4-(Aminomethyl)hexan-3-ol** serves as a reduced congener of Pregabalin (3-isobutyl-GABA). While Pregabalin contains a carboxylic acid, this molecule contains a secondary alcohol.

- Mechanism: The hydroxyl group can act as a hydrogen bond donor/acceptor mimic of the carboxylate oxygen, though with lower acidity.
- Research Utility: Used to probe the necessity of the anionic carboxylate for binding to the subunit of voltage-gated calcium channels.

### Precursor for Heterocycles

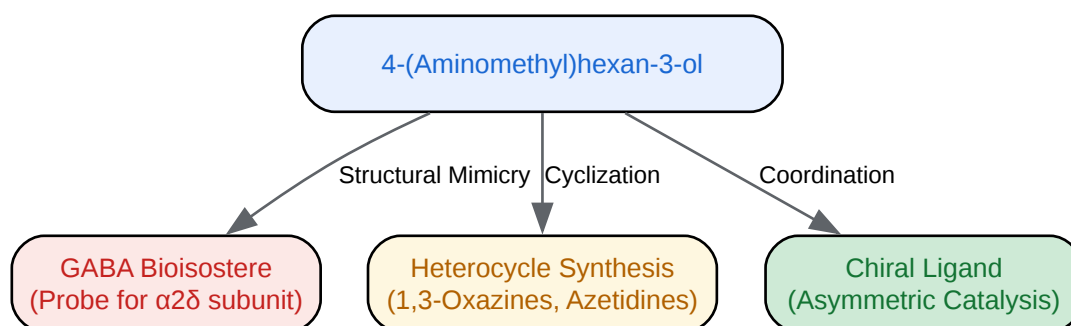
The 1,3-amino alcohol motif is a direct precursor for 1,3-oxazines and azetidines.

- Cyclization: Reaction with phosgene or carbonyl diimidazole (CDI) yields cyclic carbamates (1,3-oxazin-2-ones), which are valuable scaffolds in medicinal chemistry for constraining the conformation of the flexible chain.

## Chiral Ligand Design

Due to the presence of both hard (N) and hard (O) donors and chiral centers, the N,O-chelation motif of **4-(Aminomethyl)hexan-3-ol** is utilized in:

- Asymmetric Catalysis: As a chiral ligand for zinc-mediated alkylations.
- Borane Reduction: As an auxiliary to control enantioselectivity in ketone reductions.



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Figure 2: Key application domains for the **4-(Aminomethyl)hexan-3-ol** scaffold.

## References

- Chemical Community (RSC). (2015). Enantio- and diastereoselective synthesis of  $\gamma$ -amino alcohols. Chemical Communications. [Link](#)
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## Sources

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